6-Acetylmethylenepenicillanic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83151-26-2 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(2S,5R,6E)-3,3-dimethyl-7-oxo-6-(2-oxopropylidene)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c1-5(13)4-6-8(14)12-7(10(15)16)11(2,3)17-9(6)12/h4,7,9H,1-3H3,(H,15,16)/b6-4+/t7-,9+/m0/s1 |
InChI Key |
IKGZFJCMJFERPR-CNEXKXPGSA-N |
SMILES |
CC(=O)C=C1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Isomeric SMILES |
CC(=O)/C=C\1/[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)C=C1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Other CAS No. |
83151-26-2 |
Synonyms |
6-acetylmethylenepenicillanic acid Ro 15-1903 Ro-15-1903 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 6 Acetylmethylenepenicillanic Acid
Advanced Synthetic Pathways for 6-Acetylmethylenepenicillanic Acid
The synthesis of this compound and its precursors is a cornerstone of medicinal chemistry research, leveraging foundational molecules and sophisticated chemical reactions to achieve the desired structural and stereochemical outcomes.
Derivatization Strategies from 6-Aminopenicillanic Acid
6-Aminopenicillanic acid (6-APA) stands as a pivotal starting material for the creation of a vast array of semi-synthetic penicillins. researchgate.net It is produced on a large scale through the enzymatic or chemical deacylation of penicillin G. researchgate.net The intrinsic reactivity of the amino group at the C-6 position allows for a multitude of derivatization strategies. nih.gov These modifications are not merely limited to simple acylation but extend to more complex transformations to introduce diverse functionalities. nih.govnih.gov The synthesis of this compound, a potent inhibitor of various β-lactamase enzymes, showcases a key derivatization pathway from 6-APA. researchgate.net This particular compound has demonstrated superior inhibitory action against a wide range of chromosomally and R-factor-mediated β-lactamases when compared to clavulanic acid or sulbactam (B1307). researchgate.net The process often involves the conversion of the 6-amino group into a diazo intermediate, which can then be further manipulated to introduce the acetylmethylene side chain.
Synthesis via 6-alpha-Hydroxypenicillanate Esters and Corresponding Ketones
An alternative synthetic route to novel penicillin derivatives involves the use of 6-alpha-hydroxypenicillanate esters. The synthesis and in vitro antibacterial activity of a series of 6-oxygenated penicillanic acid sulfoxides have been described, with 6-alpha-hydroxypenicillanic acid-S(S)-oxide showing weak Gram-negative antibacterial activity. nih.gov The corresponding 6-alpha-hydroxymethylpenicillanic acid sulfone is noted for its crystalline nature, which offers advantages in stability and formulation over amorphous compounds. google.com The synthesis of these compounds often involves the oxidation of a 6-halopenicillanic acid precursor. For instance, 6α-bromopenicillanic acid can be oxidized to its corresponding sulfone, which can then undergo further chemical modification.
Enantioselective and Stereoselective Synthetic Approaches
The stereochemistry of the penicillin nucleus is crucial for its biological activity. Therefore, enantioselective and stereoselective synthetic methods are of paramount importance. While specific literature on the enantioselective synthesis of this compound is not abundant, general principles of asymmetric synthesis are applied to the broader class of penicillin derivatives. Cation-directed enantioselective cyclizations, for example, have been successfully employed in the synthesis of azaindolines, which are bioisosteres of the indoline moiety, highlighting a potential strategy for creating chiral centers with high enantiomeric excess. nih.govnih.gov Furthermore, highly stereoselective syntheses of complex fused heterocyclic systems have been achieved through sequences like internal redox reactions followed by inverse electron-demand hetero-Diels–Alder reactions. rsc.org These advanced methodologies underscore the capability to control the spatial arrangement of atoms in intricate molecules, a principle that is fundamental to the synthesis of stereochemically pure penicillin analogues.
Design and Elaboration of Novel Derivatives and Analogues
Building upon the core structure of this compound, researchers have designed and synthesized a variety of derivatives and analogues with the aim of improving their efficacy as β-lactamase inhibitors.
C-6 Alkylidene Penicillin Derivatives for Beta-Lactamase Inhibition
A range of new penicillin, penicillin sulfone, and sulfoxide derivatives featuring a C-6 alkylidene substituent have been prepared and studied for their ability to inhibit β-lactamase enzymes. researchgate.netnih.gov These compounds have shown inhibitory activity against both Class A (e.g., TEM-1 from Escherichia coli) and Class C (e.g., P-99 from Enterobacter cloacae) β-lactamases. researchgate.netnih.gov However, a lack of synergistic effect when combined with amoxicillin against certain bacterial strains suggested poor penetration through the bacterial cell wall. nih.gov Interestingly, some derivatives did show a synergistic effect against Staphylococcus aureus strains that produce the PC1-enzyme, a Class A β-lactamase. nih.gov The synthesis of these derivatives often involves the Wittig reaction or related olefination reactions on a 6-oxopenicillanate intermediate to introduce the alkylidene moiety.
Table 1: Inhibitory Activity of Selected C-6 Alkylidene Penicillin Derivatives
| Compound | Target Enzyme | Inhibitory Activity |
| 3a | TEM-1 (Class A) | Active |
| 3a | P-99 (Class C) | Active |
| 3b | TEM-1 (Class A) | Active |
| 3b | P-99 (Class C) | Active |
| 3c | TEM-1 (Class A) | Active |
| 3c | P-99 (Class C) | Active |
| 7a | TEM-1 (Class A) | Active |
| 7a | P-99 (Class C) | Active |
| 7b | TEM-1 (Class A) | Active |
| 7b | P-99 (Class C) | Active |
| 7c | TEM-1 (Class A) | Active |
| 7c | P-99 (Class C) | Active |
Data sourced from a study on new C-6 alkylidene penicillin derivatives as beta-lactamase inhibitors. nih.gov
Synthesis and Characterization of (6R)-6-(Substituted Methyl)Penicillanic Acid Sulfones
A series of (6R)-6-(substituted methyl)penicillanic acid sulfones have been synthesized, starting from the corresponding 6-(substituted methylene)penicillanates. nih.gov These compounds have been identified as potent inhibitors of β-lactamases. nih.gov The synthesis involves the stereoselective reduction of the exocyclic double bond of the 6-methylenepenicillanate, followed by oxidation of the sulfide to the corresponding sulfone. The resulting (6R) configuration is crucial for the inhibitory activity. These sulfones have demonstrated significant potential in overcoming bacterial resistance mediated by β-lactamase production.
Development of Non-Classical Penicillins
The synthesis of non-classical penicillins from this compound involves significant alterations to the traditional bicyclic penicillin nucleus. One notable approach involves using a prodrug form, the pivaloyloxymethyl ester of this compound, and treating it with various nucleophiles. nih.gov This method yields a series of novel penicillin analogues. nih.gov While these compounds demonstrated reduced direct inhibitory activity against β-lactamase enzymes compared to the parent molecule, they exhibited a significant synergistic effect with ampicillin (B1664943) against bacteria that produce these enzymes. nih.gov
Another strategy focuses on opening the thiazolidine ring to create monocyclic β-lactam structures. For instance, the reaction of 6Z-[2-(methoxy-imino)propylidene]-1-oxopenicillanic acid tert-butyl ester with 2-mercaptobenzothiazole results in the formation of syn and anti isomers of 3Z-(2-methoxyiminopropylidene)-4R-(benzothiazolyl-2-dithio)-2-oxoazetidinyl-1R-(2-propenyl)acetic acid tert-butyl ester. osi.lv This transformation effectively converts the penam (B1241934) nucleus into a highly functionalized azetidinone, a hallmark of non-classical β-lactam derivatives. osi.lv
Generation of 6Z-Acetylmethylenepenicillanic Acid tert-Butyl Ester Derivatives
The tert-butyl ester of this compound is a key intermediate for synthesizing a range of derivatives, primarily through modification of the acetylmethylene side chain. osi.lv The esterification process itself is a standard procedure, often accomplished using reagents like tert-butyl acetate in the presence of an acid catalyst. nih.gov
Once the tert-butyl ester is formed, the ketone on the side chain becomes a target for further reactions. A significant pathway involves the condensation of the sulfoxide and sulfone of 6Z-acetylmethylenepenicillanic acid tert-butyl ester with various substituted amines. osi.lv This reaction has been used to synthesize a series of oxime derivatives, yielding both syn and anti isomers. osi.lv The specific amine used determines the final substituent on the oxime group. osi.lv
Table 1: Examples of Synthesized 6Z-Acetylmethylenepenicillanic Acid tert-Butyl Ester Derivatives
| Starting Material | Reactant | Resulting Derivative |
|---|---|---|
| Sulfoxide of 6Z-acetylmethylenepenicillanic acid tert-butyl ester | Methoxyamine | Sulfoxide of 6Z-[2-(methoxyimino)propylidene]penicillanic acid tert-butyl ester osi.lv |
| Sulfone of 6Z-acetylmethylenepenicillanic acid tert-butyl ester | Hydroxylamine | Sulfone of 6Z-[2-(hydroxyimino)propylidene]penicillanic acid tert-butyl ester osi.lv |
| Sulfone of 6Z-acetylmethylenepenicillanic acid tert-butyl ester | Methoxyamine | Sulfone of 6Z-[2-(methoxyimino)propylidene]penicillanic acid tert-butyl ester osi.lv |
| Sulfone of 6Z-acetylmethylenepenicillanic acid tert-butyl ester | Benzyloxyamine | Sulfone of 6Z-[2-(benzyloxyimino)propylidene]penicillanic acid tert-butyl ester osi.lv |
| Sulfone of 6Z-acetylmethylenepenicillanic acid tert-butyl ester | 2-Bromobenzyloxyamine | Sulfone of 6Z-[2-(2-bromobenzyloxyimino)propylidene]penicillanic acid tert-butyl ester osi.lv |
Synthesis of Sulfoxide and Sulfone Analogues
The oxidation of the sulfur atom in the thiazolidine ring of this compound derivatives leads to the formation of corresponding sulfoxide (S-oxide) and sulfone (S,S-dioxide) analogues. osi.lv This modification significantly alters the chemical and electronic properties of the penicillin core. The synthesis typically proceeds in a stepwise manner, where oxidation of the sulfide first yields the sulfoxide, and further oxidation produces the sulfone. nih.gov
The sulfoxide of 6Z-acetylmethylenepenicillanic acid tert-butyl ester and its corresponding sulfone have been successfully synthesized and used as precursors for further derivatization. osi.lv These oxidized species can then undergo condensation reactions, for example with methoxyamine or benzyloxyamine, to produce a variety of sulfoxide and sulfone analogues with modified side chains. osi.lv
Table 2: Synthesized Sulfoxide and Sulfone Analogues
| Compound Class | Specific Derivative | Precursor |
|---|---|---|
| Penicillanic Acid Sulfoxide | 6Z-[2-(methoxyimino)propylidene]-1-oxopenicillanic acid tert-butyl ester osi.lv | Sulfoxide of 6Z-acetylmethylenepenicillanic acid tert-butyl ester osi.lv |
| Penicillanic Acid Sulfone | 6Z-[2-(hydroxyimino)propylidene]-1,1-dioxopenicillanic acid tert-butyl ester osi.lv | Sulfone of 6Z-acetylmethylenepenicillanic acid tert-butyl ester osi.lv |
| Penicillanic Acid Sulfone | 6Z-[2-(methoxyimino)propylidene]-1,1-dioxopenicillanic acid tert-butyl ester osi.lv | Sulfone of 6Z-acetylmethylenepenicillanic acid tert-butyl ester osi.lv |
Prodrug Strategies for Modulating Biological Activity
For this compound, a key prodrug approach has involved masking the carboxylic acid group. nih.gov Specifically, the pivaloyloxymethyl ester of this compound was synthesized as a potential prodrug. nih.gov This modification led to the development of derivatives that, while not potent β-lactamase inhibitors on their own, demonstrated significant synergy with ampicillin in combating β-lactamase-producing bacteria. nih.gov This synergistic interaction was observed not only in laboratory settings but also in mouse models, indicating a successful modulation of the compound's biological activity profile through a prodrug strategy. nih.gov This approach highlights how converting an active compound into a prodrug can unlock alternative therapeutic mechanisms, such as synergistic activity with other antibiotics. nih.gov
Mechanistic Elucidation of Beta Lactamase Inhibition by 6 Acetylmethylenepenicillanic Acid
Enzymatic Inhibition Profile and Spectrum
6-Acetylmethylenepenicillanic acid, also known as Ro 15-1903, is a potent, kinetically irreversible inhibitor of a wide array of beta-lactamase enzymes. nih.govnih.govnih.gov Its action is characterized as active-site-directed, meaning it specifically targets the catalytic center of the enzyme. nih.gov
This compound demonstrates a broad spectrum of activity against numerous beta-lactamase classes. It effectively inhibits plasmid-mediated enzymes such as TEM-1, TEM-2, SHV-1, various PSE types (PSE-1, PSE-2, PSE-3, PSE-4), and OXA types (OXA-2, OXA-3). nih.gov The interaction with TEM-1 beta-lactamase is characterized by second-order kinetics, with a rate constant of 0.61 μM⁻¹s⁻¹. nih.gov
The inhibitory potency, often measured by the I₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), underscores its efficacy. Against the TEM-1 and PSE-4 enzymes, the I₅₀ is less than 0.01 µg/mL. nih.gov Its activity extends to other significant enzymes, including the chromosomally-mediated P99 enzyme of Enterobacter cloacae. nih.gov
Table 1: I₅₀ Values of this compound Against Various Beta-Lactamases
| Beta-Lactamase Enzyme | Source Organism/Type | I₅₀ (µg/mL) |
|---|---|---|
| TEM-1 | Plasmid-mediated | <0.01 nih.gov |
| PSE-4 | Plasmid-mediated | <0.01 nih.gov |
| SHV-1 | Plasmid-mediated | 0.01 nih.gov |
| S. aureus | Penicillinase | 0.02 nih.gov |
| Proteus vulgaris | Chromosomally-mediated | 0.04 nih.gov |
| K. oxytoca | Chromosomally-mediated | 0.04 nih.gov |
| P99 | Chromosomally-mediated | 6.8 nih.gov |
| Sabath-Abraham | Pseudomonas enzyme | 9.7 nih.gov |
The inhibitory action of this compound is comprehensive, covering both chromosomally-encoded and R-factor (plasmid)-mediated beta-lactamases. nih.govnih.gov This includes the chromosomally-mediated enzymes corresponding to the Richmond-Sykes classification types Ia, Ic, and Id, as well as the type IV enzymes found in Klebsiella species. nih.gov Its potent activity against R-factor-mediated enzymes like TEM, SHV, and OXA, which are primary drivers of antibiotic resistance, highlights its significance. nih.govnih.gov
When evaluated against isolated beta-lactamase enzymes, this compound is a markedly more potent inhibitor than the reference compounds clavulanic acid and sulbactam (B1307). nih.govnih.gov Studies show that it inhibits nearly all studied chromosomally and R-factor-mediated beta-lactamases at concentrations significantly lower than those required for either clavulanic acid or sulbactam. nih.gov However, it has been noted that despite its superior performance against isolated enzymes, its effectiveness is reduced when tested with intact bacterial organisms, a discrepancy attributed to its chemical instability in certain testing environments. nih.govnih.gov
Molecular Interactions and Conformational Changes During Enzyme Inactivation
The inactivation of beta-lactamase by this compound proceeds through a multi-step pathway involving the formation of distinct enzyme-inhibitor complexes and subsequent conformational changes.
The formation of the enzyme-inhibitor complex between this compound and TEM-1 beta-lactamase is accompanied by distinct spectroscopic changes. nih.gov Spectrophotometric analysis reveals that the formation of the initial complex (EA) results in a shift of the absorbance maximum from 292 nm to 303 nm, along with an increase in absorption. nih.gov
Further characterization using isoelectric focusing has identified the different species formed during the inactivation process. The native TEM-1 enzyme has an isoelectric point (pI) of 5.4. nih.gov Upon interaction with the inhibitor, this is converted into two inactive forms with pI values of 5.25 and 5.15. nih.gov In subsequent, more detailed studies, these inactive enzyme species (EA') were identified with pI values of 5.36 (EA'₁) and 5.30 (EA'₂), with the former being a transient species that decreases after prolonged incubation. nih.gov These shifts in isoelectric point provide physical evidence of the covalent modification and conformational change of the enzyme upon binding to the inhibitor.
Analysis of Inactivation Kinetics and Rate Constants
The interaction between this compound and purified TEM-1 β-lactamase has been characterized as a kinetically irreversible process. nih.gov Studies have demonstrated that the inhibition follows a second-order kinetic model, with a determined rate constant of 0.61 μM⁻¹s⁻¹. nih.govnih.gov This indicates a direct, concentration-dependent inactivation of the enzyme by the inhibitor.
Further kinetic analysis revealed that the presence of a substrate, such as benzylpenicillin, competitively hinders the inactivation process. nih.govnih.gov As the concentration of benzylpenicillin increases, the apparent rate of inactivation by this compound decreases. nih.govnih.gov This observation is a key indicator that the inhibitor acts at the enzyme's active site, competing with the natural substrate for binding.
| Kinetic Parameter | Value | Enzyme | Reference |
| Inactivation Rate Constant (k) | 0.61 μM⁻¹s⁻¹ | TEM-1 β-lactamase | nih.govnih.gov |
| Inhibition Type | Second-order, Kinetically Irreversible | TEM-1 β-lactamase | nih.govnih.gov |
| Effect of Substrate (Benzylpenicillin) | Decreased apparent inactivation constant | TEM-1 β-lactamase | nih.govnih.gov |
Table 1: Inactivation kinetics of TEM-1 β-lactamase by this compound.
Identification and Characterization of Inactivated Enzyme Species via Isoelectric Focusing
Isoelectric focusing (IEF) has been a critical technique in identifying the changes to the β-lactamase enzyme upon inactivation by this compound. The native TEM-1 β-lactamase exhibits an isoelectric point (pI) of 5.4. nih.govnih.gov Upon interaction with the inhibitor, the enzyme is converted into new, inactive species with different pI values.
Initial studies identified the formation of two distinct inactive forms. nih.govnih.gov The native enzyme was observed to convert into a transient species with a pI of 5.25, which then matured into a more stable inactivated form with a pI of 5.15. nih.govnih.gov Even with a significant excess of the inhibitor (up to a 50-fold molar excess over the enzyme), no other inactivated species were detected, suggesting a specific and defined modification pathway. nih.govnih.gov
Subsequent, more detailed investigations confirmed this conversion process and further characterized the inactivated enzyme species (termed EA'). These experiments identified two major species within the inactivated population, one with a pI of 5.36 (EA'₁) and another with a pI of 5.30 (EA'₂). nih.gov The species with pI 5.36 was observed to increase in concentration during the initial phase of the incubation but then decreased over a prolonged period, indicating its transient nature. nih.gov
| Enzyme Species | Isoelectric Point (pI) | Characteristics | Reference |
| Native TEM-1 β-lactamase | 5.4 | Active enzyme | nih.govnih.gov |
| Initial Inactivated Species | 5.25 | Transient | nih.govnih.gov |
| Stable Inactivated Species | 5.15 | Stable | nih.govnih.gov |
| Inactive Species (EA'₁) | 5.36 | Increases initially, then decreases | nih.gov |
| Inactive Species (EA'₂) | 5.30 | Forms after EA'₁ | nih.gov |
Table 2: Isoelectric points of native and inactivated TEM-1 β-lactamase species.
Proposed Molecular Mechanisms of Irreversible Inactivation
Formation and Stability of Covalent Acyl-Enzyme Intermediates
The inactivation of β-lactamase by this compound proceeds through the formation of a covalent adduct. The process begins with the formation of an initial, non-covalent enzyme-inhibitor complex (EA). nih.gov This is followed by the acylation of a crucial active site serine residue (Ser-70 in TEM-1 β-lactamase), forming a stable acyl-enzyme intermediate. nih.govnih.gov This covalent linkage is characteristic of the mechanism of action for many β-lactamase inhibitors. mdpi.com The formation of this acyl-enzyme intermediate with this compound is accompanied by a detectable shift in the UV absorbance maximum from 292 nm to 303 nm. nih.gov The resulting covalent complex is relatively stable, underpinning the irreversible nature of the inhibition. nih.gov
Branched Pathway of Inactivated Enzyme Decay and Regeneration
Once the covalent acyl-enzyme intermediate is formed, it does not follow a single, simple fate. Instead, it enters a branched pathway involving both the slow regeneration of the active enzyme and the formation of further, irreversibly inactivated species. nih.gov
One branch of the pathway involves the very slow hydrolysis of the acyl-enzyme intermediate, which leads to the regeneration of a small fraction of the initial enzyme activity. nih.gov The first-order rate constant for this regeneration of active enzyme is very low, in the range of 6 x 10⁻⁶ to 10 x 10⁻⁶ s⁻¹ at pH 7.0. nih.gov Even after 48 hours at 37°C, only about one-third of the initial enzyme activity is recovered. nih.gov
The other, more dominant branch of the pathway leads to the formation of a different, permanently inactive enzyme species, designated EA'. nih.gov This process occurs at a slightly faster rate than regeneration, with a rate constant of 10 x 10⁻⁶ to 15 x 10⁻⁶ s⁻¹ at pH 7.0. nih.gov Both the regeneration and decay rates are observed to increase at higher pH values. nih.gov This branched decay mechanism explains the complex kinetic and IEF observations, where an initial inactivated complex can either slowly return to an active state or evolve into a terminally inactive form. nih.gov
| Pathway | Rate Constant (k) at pH 7.0 | Product | Reference |
| Regeneration of Active Enzyme | 6 x 10⁻⁶ - 10 x 10⁻⁶ s⁻¹ | Active Enzyme | nih.gov |
| Decay to Inactive Enzyme (EA') | 10 x 10⁻⁶ - 15 x 10⁻⁶ s⁻¹ | Inactive Enzyme (EA') | nih.gov |
Table 3: Rate constants for the branched decay of the inactivated enzyme complex.
Structure Activity Relationship Sar Studies of 6 Acetylmethylenepenicillanic Acid and Its Analogues
Correlative Analysis of Chemical Structure and Beta-Lactamase Inhibitory Potency
6-Acetylmethylenepenicillanic acid, also known as Ro 15-1903, has demonstrated potent, irreversible inhibitory activity against a wide array of β-lactamase enzymes. nih.gov Its efficacy stems from a chemical structure that allows it to effectively bind to and inactivate these enzymes. Studies have shown it to be a more powerful inhibitor for many chromosomally and R-factor-mediated β-lactamases than earlier inhibitors like clavulanic acid or sulbactam (B1307). nih.govnih.gov
The inhibitory properties of this compound (6-AMPA) have been extensively compared with those of other inhibitors. nih.gov It effectively inhibits TEM-1, TEM-2, SHV-1, PSE-1, PSE-2, PSE-3, PSE-4, OXA-2, OXA-3, and Staphylococcus aureus β-lactamases. nih.gov Furthermore, it shows activity against chromosomally-mediated β-lactamases of the Richmond-Sykes types Ia, Ic, and Id, as well as type IV Klebsiella enzymes and enzymes from Branhamella catarrhalis and Bacteroides fragilis. nih.gov
The superior potency of this compound is evident in its low I₅₀ values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). With isolated β-lactamases, 6-AMPA consistently proves to be a more potent inhibitor than both clavulanate and sulbactam. nih.gov
Table 1: Comparative Inhibitory Potency (I₅₀) of this compound
This table displays the concentration of this compound required to achieve 50% inhibition of various β-lactamase enzymes.
| Enzyme Target | I₅₀ Value (µg/mL) |
| TEM-1 | <0.01 nih.gov |
| PSE-4 | <0.01 nih.gov |
| SHV-1 | 0.01 nih.gov |
| S. aureus β-lactamase | 0.02 nih.gov |
| Proteus vulgaris β-lactamase | 0.04 nih.gov |
| K. oxytoca β-lactamase | 0.04 nih.gov |
| P99 | 6.8 nih.gov |
| Sabath-Abraham Pseudomonas enzyme | 9.7 nih.gov |
Influence of Substituents on the C-6 Position on Inhibitory Activity
The substituent at the C-6 position of the penicillanic acid core is a critical determinant of inhibitory efficacy. nih.gov Systematic exploration in this area has revealed that both the electronic properties and the steric configuration of the C-6 side chain are essential for optimal activity. nih.govnih.gov A key finding is that a hydrogen-bond donor at the C-6 position is necessary for good inhibitory activity, though this feature alone is not sufficient. nih.govumn.edu Factors such as the steric bulk of the substituent can hinder recognition by the enzyme, while excessive similarity to the natural substrates of β-lactamases can lead to the compound being hydrolyzed (turnover) rather than acting as an inhibitor. nih.gov
Research into 6-(heterocyclyl)methylene penam (B1241934) sulfones has shown them to be highly effective β-lactamase inhibitors. nih.gov The introduction of a sulfone group at the 1-position of the penam structure is a common feature in many potent inhibitors like tazobactam (B1681243). frontiersin.org When this is combined with specific heteroaryl groups at the C-6 methylene (B1212753) position, the inhibitory activity can be significantly enhanced. nih.gov
Specifically, analogues featuring a π-deficient 2-heteroaryl substituent attached to the C-6 methylene group displayed superior inhibitory activity against a variety of β-lactamases compared to clavulanic acid, sulbactam, 6-β-bromopenicillanic acid, and the parent compound, Ro 15-1903. nih.gov These compounds, while lacking intrinsic antibacterial activity, act as powerful synergists when combined with β-lactamase-labile antibiotics like ampicillin (B1664943) or cefazolin. nih.gov The five-membered heterocycle is a common structural motif in the design of antibacterial drugs. nih.gov
When the C-6 substituent contains an oxime group (C=N-OH), the stereochemistry around the C=N double bond becomes a significant factor. Oximes can exist as two stereoisomers, typically designated as E/Z or syn/anti. mdpi.com Generally, the E isomers of oximes are found to be more biologically active than the corresponding Z isomers. mdpi.com
Conformational Factors Influencing Enzyme Recognition and Inactivation
For a molecule to be an effective inhibitor, it must first be recognized by the enzyme and fit correctly into its active site. The three-dimensional shape, or conformation, of the inhibitor plays a crucial role in this process. nih.gov The ideal inhibitor must have enough structural similarity to the natural substrate (penicillins) to be recognized and to acylate the active site serine of the enzyme, but it must also possess features that prevent its rapid deacylation and turnover. nih.gov
Studies on C-6 substituted penicillin sulfones highlight that both the conformational freedom and the hydrogen-bond donating capability of the side chain are essential for achieving optimal activity. nih.gov Inhibitors with non-directional hydrogen-bonding groups, such as a hydroxymethyl group, are among the most effective. nih.gov It is theorized that this flexibility allows the acyl-enzyme complex to adopt a conformation where a catalytic base in the enzyme can abstract a proton from the inhibitor's C-6 position, leading to the formation of a stable, rearranged β-aminoacrylate, which effectively traps the enzyme in an inactive state. nih.gov Furthermore, the binding of a ligand can induce conformational changes within the enzyme's binding pocket, a phenomenon where certain amino acid residues can shift to better accommodate the inhibitor. researchgate.netnih.gov
Computational and Chemoinformatic Approaches to SAR Elucidation
Modern drug discovery heavily relies on computational and chemoinformatic tools to rationalize SAR and guide the design of new, more potent molecules. nih.gov These approaches use molecular modeling and computer simulations to visualize and predict how an inhibitor will interact with the three-dimensional structure of a β-lactamase enzyme. nih.govnih.gov
By simulating the docking of a potential inhibitor into the enzyme's active site, researchers can evaluate factors like binding affinity and the stability of the resulting complex before undertaking complex chemical synthesis. This rational design process helps in identifying which structural modifications are most likely to improve inhibitory potency. For example, computational models can predict how changes to the C-6 substituent of a penam sulfone will affect its orientation in the active site and its interaction with key amino acid residues. nih.gov These methods are crucial for developing broad-spectrum inhibitors, especially for challenging targets like metallo-β-lactamases, for which no clinical inhibitors are currently available. nih.govicureach.com
Preclinical Pharmacological and Mechanistic Investigations of 6 Acetylmethylenepenicillanic Acid
In Vitro Potentiation of Beta-Lactam Antibiotics
6-Acetylmethylenepenicillanic acid, also known as Ro 15-1903, is a potent inhibitor of a wide range of β-lactamase enzymes. nih.gov While it exhibits no significant antibacterial activity on its own, its primary role is to act in synergy with β-lactam antibiotics, protecting them from degradation by these enzymes. nih.gov This protective action restores or enhances the efficacy of antibiotics like penicillins and cephalosporins against resistant bacteria. nih.gov
Research has demonstrated that this compound is a powerful inhibitor of various chromosomally and R-factor-mediated β-lactamases. nih.gov Its inhibitory concentrations are often much lower than those required for other inhibitors like clavulanic acid or sulbactam (B1307). nih.gov By irreversibly inhibiting β-lactamase, it effectively protects β-lactamase-labile antibiotics from hydrolysis. nih.gov
The combination of this compound with ampicillin (B1664943) has been shown to be particularly effective. It confers activity to ampicillin against strains that would otherwise be resistant. nih.gov This synergistic relationship has been observed against numerous β-lactamase-producing bacteria. nih.gov Furthermore, the compound significantly enhances the in vitro activity of the cephalosporin (B10832234) ceftriaxone (B1232239), particularly against Bacteroides fragilis. nih.gov
| Paired Antibiotic | Observed Synergistic Effect | Reference |
|---|---|---|
| Ampicillin | Confers activity against ampicillin-resistant, β-lactamase-producing strains. nih.gov | nih.gov |
| Cephalosporins (e.g., Ceftriaxone) | Markedly enhances activity against certain bacteria like Bacteroides fragilis. nih.gov | nih.gov |
| Piperacillin (B28561) | Some synergy was observed against high inocula of Pseudomonas aeruginosa. nih.gov | nih.gov |
The potentiation of β-lactam antibiotics by this compound has been documented against several clinically relevant bacterial strains that produce β-lactamase enzymes.
Staphylococcus aureus : The combination of this compound and ampicillin has proven effective in protecting against infections with β-lactamase-producing strains of S. aureus. nih.gov
Escherichia coli : While derivatives of this compound have shown synergy with ampicillin against E. coli producing β-lactamases, the parent compound's effectiveness can be limited against strains producing certain types of enzymes, such as chromosomally mediated type I or plasmid-mediated TEM-type β-lactamases. nih.govnih.gov
Pseudomonas aeruginosa : A degree of synergy has been noted between this compound and piperacillin when tested against large populations of P. aeruginosa. nih.gov
| Bacterial Strain | Combined With | Observed In Vitro Outcome | Reference |
|---|---|---|---|
| Staphylococcus aureus (β-lactamase producing) | Ampicillin | Effective protection and synergistic activity. nih.gov | nih.gov |
| Klebsiella pneumoniae (β-lactamase producing) | Ampicillin | Effective protection and synergistic activity. nih.gov | nih.gov |
| Escherichia coli (producing TEM-1 β-lactamase) | Ampicillin | Potentiating activity observed, though influenced by compound stability and enzyme type. nih.govnih.gov | nih.govnih.gov |
| Pseudomonas aeruginosa | Piperacillin | Some synergistic activity found against high inocula. nih.gov | nih.gov |
Influence of Chemical Stability on Biological Activity
A critical factor influencing the observed efficacy of this compound is its chemical stability, which varies significantly depending on the medium.
Investigations into the chemical stability of this compound revealed that while it is relatively stable in simple aqueous solutions like water or saline, its stability decreases markedly in more complex biological media. nih.gov The compound was found to be unstable in rich growth media and in plasma. nih.gov Spectrometric analysis determined specific decomposition half-lives in different environments, highlighting its rapid degradation in biologically relevant fluids. nih.gov It is noteworthy that the compound's inactivation is not due to nonspecific protein binding, as incubation with bovine serum albumin did not result in a loss of activity. nih.gov
| Medium | Decomposition Half-Life | Reference |
|---|---|---|
| Tryptic Soy Broth (TSB) | 1.3 hours | nih.gov |
| Mouse Plasma | 12 minutes | nih.gov |
There is a direct correlation between the chemical stability of this compound and its performance in in vitro assays. nih.gov The discrepancy between its high potency in enzyme-level assays and its lower-than-expected activity in cellular (in vitro) and in vivo studies is primarily attributed to its chemical instability. nih.gov When in vitro activity assays were conducted in a synthetic medium where the compound was more stable, a significant enhancement of its biological activity was observed. nih.gov This demonstrates that the compound's inherent potency is high, but its effectiveness in biological systems is limited by its rapid degradation. nih.gov
Bacterial Cell Envelope Permeability and its Implications for Activity
For a β-lactamase inhibitor to be effective, it must penetrate the bacterial cell envelope to reach the periplasmic space in Gram-negative bacteria, where many β-lactamase enzymes are located. The bacterial cell envelope is a complex, multi-layered structure that acts as a barrier to anti-infective agents. nih.govljmu.ac.uk
Penetration Studies in Gram-Negative Bacterial Strains
The ability of a β-lactamase inhibitor to penetrate the outer membrane of Gram-negative bacteria is critical for its efficacy in protecting β-lactam antibiotics from periplasmic enzymes. The outer membrane of these bacteria, particularly in species like Pseudomonas aeruginosa, presents a significant permeability barrier to hydrophilic compounds. nih.govnih.gov Studies have shown that the outer membrane of P. aeruginosa can be approximately 100 times less permeable than that of Escherichia coli. nih.govnih.gov
Investigations into this compound, also known as Ro 15-1903, have sought to quantify its ability to cross this barrier. nih.govnih.gov In a study using Escherichia coli JT4, the penetration index for this compound was calculated to be 23. nih.gov This was notably higher than the penetration index of 3 determined for clavulanic acid in the same study, suggesting more efficient entry into this particular E. coli strain. nih.gov
Analysis of Discrepancies Between Enzymological Activity and Whole-Cell Activity
A significant point of investigation for this compound has been the observed discrepancy between its high potency against isolated β-lactamase enzymes and its more modest activity in whole-cell bacterial cultures. nih.govnih.gov
In enzymatic assays, this compound is a powerful and irreversible inhibitor of a wide range of β-lactamases, including Class A (TEM, SHV, PSE) and chromosomally-mediated enzymes. nih.govnih.gov Its inhibitory concentrations (I₅₀) against many of these enzymes are substantially lower than those of other inhibitors like clavulanic acid and sulbactam. nih.govnih.gov For instance, the I₅₀ value for the TEM-1 enzyme is less than 0.01 µg/mL. nih.gov
| Enzyme | I₅₀ (µg/mL) |
|---|---|
| TEM-1 | <0.01 |
| PSE-4 | <0.01 |
| SHV-1 | 0.01 |
| S. aureus | 0.02 |
| Proteus vulgaris | 0.04 |
| K. oxytoca | 0.04 |
| P99 | 6.8 |
| Sabath-Abraham Pseudomonas enzyme | 9.7 |
Despite this potent enzymatic activity, the compound's performance in whole-cell assays is less pronounced. nih.gov While it demonstrates synergy with ampicillin against many β-lactamase-producing bacteria, it is less active than clavulanic acid and fails to produce a synergistic effect with ampicillin against organisms such as Enterobacter, Citrobacter, or Pseudomonas. nih.gov
Research has identified chemical instability as the primary cause of this discrepancy. nih.gov Although fairly stable in simple aqueous solutions, this compound degrades rapidly in complex, rich media and biological fluids. nih.gov Studies confirmed this instability, revealing significant decomposition in common in vitro and in vivo testing environments. nih.gov This inherent instability, rather than poor bacterial penetration, is considered the main reason for its disproportionally low activity in cellular and in vivo settings compared to its excellent enzymatic inhibition. nih.gov The compound's activity was not diminished by incubation with bovine serum albumin, suggesting the inactivation is not due to nonspecific protein binding but is a specific chemical property. nih.gov
| Medium | Half-Life |
|---|---|
| Tryptic Soy Broth (TSB) | 1.3 hours |
| Mouse Plasma | 12 minutes |
Interactions with Other Bacterial Targets (e.g., Penicillin Binding Proteins)
The primary targets for β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. mdpi.comyoutube.com The bactericidal action of penicillins and cephalosporins stems from their ability to bind to and inactivate these proteins. youtube.com
In the case of this compound (Ro 15-1903), studies have shown that it has a low affinity for the Penicillin-Binding Proteins of Escherichia coli. nih.gov This characteristic means that the compound itself does not possess substantial direct antibacterial activity. nih.gov Its mechanism is not to kill bacteria by inhibiting cell wall synthesis directly, but to function as a dedicated β-lactamase inhibitor. nih.govyoutube.com
By irreversibly binding to and inactivating β-lactamase enzymes, this compound protects co-administered β-lactam antibiotics from degradation. nih.govyoutube.com This protection allows the partner antibiotic, such as ampicillin, to remain intact and effectively bind to the bacterial PBPs, leading to cell death. nih.gov This role is confirmed by its synergistic activity with antibiotics like ampicillin, piperacillin, and ceftriaxone against β-lactamase-producing strains. nih.gov
Advanced Research Methodologies and Computational Studies on 6 Acetylmethylenepenicillanic Acid
Spectroscopic Techniques for Mechanistic and Structural Characterization
Spectroscopic methods are fundamental in elucidating the structure of 6-acetylmethylenepenicillanic acid and its derivatives, as well as in monitoring the progress of reactions involving these compounds. Techniques such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into reaction kinetics and molecular structure.
Ultraviolet-Visible Spectroscopy for Monitoring Reaction Progress
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for real-time monitoring of chemical reactions by measuring the absorption of UV or visible light by a sample. mdpi.com This method is based on the principle that specific molecular functional groups, known as chromophores, absorb light at characteristic wavelengths. mdpi.com Changes in the concentration of reactants or products that contain chromophores will result in a linear change in absorbance, allowing for the tracking of reaction kinetics. thermofisher.com
In the context of this compound, UV-Vis spectroscopy can be employed to monitor its synthesis or its interaction with other molecules, such as enzymes. For instance, if a reaction involving this compound leads to the formation of a product with a distinct chromophore, the progress of the reaction can be followed by measuring the increase in absorbance at the product's maximum absorption wavelength (λmax) over time. researchgate.net This non-destructive technique provides valuable data for determining reaction rates and understanding reaction mechanisms. thermofisher.com The application of UV-Vis spectroscopy is particularly useful in enzymatic assays, where it can monitor the activity of enzymes like β-lactamase in the presence of inhibitors. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.
The characterization of derivatives is achieved by analyzing key NMR parameters:
Chemical Shifts (δ): The position of a signal in an NMR spectrum indicates the chemical environment of the nucleus. For a derivative of this compound, the formation of a new chemical bond will cause predictable shifts in the signals of nearby protons and carbons. For example, acylation or silylation of the molecule would result in significant changes in the chemical shifts of protons and carbons adjacent to the reaction site. nih.govresearchgate.net
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. This allows for the quantitative determination of the relative number of protons in different parts of the molecule, confirming the successful incorporation of new chemical groups. researchgate.net
Coupling Constants (J): The splitting of NMR signals (multiplicity) arises from the interaction of neighboring nuclei. The magnitude of the coupling constant provides information about the dihedral angle between protons, which is crucial for determining the stereochemistry of the molecule.
2D NMR Techniques: Advanced techniques such as COSY (COrrelated SpectroscopY) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, which is essential for assigning complex spectra and confirming the complete structure of novel derivatives. nih.govmdpi.com
A rapid and accurate method for determining the extent of trimethylsilylation of related compounds like 6-aminopenicillanic acid has been developed using NMR, based on the difference in chemical shifts between N-trimethylsilyl and O-trimethylsilyl groups. nih.gov This approach can be adapted to characterize various derivatives of this compound.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-5 | ~4.5 - 5.0 | d (doublet) | Adjacent to the β-lactam carbonyl and sulfur atom. |
| H-3 | ~5.5 - 6.0 | s (singlet) | Part of the thiazolidine ring. |
| Methylene (B1212753) (=CH₂) | ~5.0 - 5.5 | d (doublet) | Exocyclic methylene protons. |
| Acetyl (CH₃) | ~2.1 - 2.3 | s (singlet) | Methyl protons of the acetyl group. |
Advanced Chromatographic and Mass Spectrometric Techniques for Compound Analysis
For the separation, identification, and quantification of this compound and its derivatives, advanced chromatographic and mass spectrometric techniques are essential. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful separation methods, while Mass Spectrometry (MS) provides precise mass information for structural confirmation.
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of penicillin-related compounds. A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating this compound from its precursors, impurities, or derivatives. researchgate.net The method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.net Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient method for the simultaneous analysis of multiple samples. For penicillanic acid derivatives, silica gel plates can be used as the stationary phase with a suitable mobile phase, such as a mixture of methanol, chloroform, and acetic acid. researchgate.net After development, the separated bands can be visualized under UV light and quantified using a densitometer. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing biomolecules like penicillins, as it minimizes fragmentation and allows for the detection of the molecular ion. uliege.be High-resolution mass spectrometry can provide highly accurate mass measurements, which helps in confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion of interest is selected and fragmented through collision-induced dissociation (CID). uliege.be The resulting fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for confirming the identity of this compound and its derivatives, especially when analyzing complex mixtures. The fragmentation of penicillin G has been described using mass-analyzed ion kinetic energy spectrometry, providing a basis for understanding the fragmentation of related structures. nih.gov
| Technique | Principle | Typical Application | Key Parameters |
|---|---|---|---|
| RP-HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative analysis and purification. | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water), Flow Rate, Detection Wavelength. researchgate.net |
| HPTLC | Adsorption chromatography on a thin layer of silica gel. | Rapid screening and quantification. | Stationary Phase (Silica Gel F254), Developing System, Detection Wavelength. researchgate.net |
| ESI-MS | Creation of ions in the gas phase from a solution. | Accurate molecular weight determination. | Mass-to-charge ratio (m/z). |
| MS/MS | Fragmentation of selected ions for structural analysis. | Structural confirmation and identification. | Collision Energy, Fragmentation Pattern. |
In Silico Approaches for Elucidating Molecular Interactions and Properties
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. Methods such as molecular docking, molecular dynamics, and quantum chemical calculations offer insights that complement experimental findings.
Molecular Docking and Dynamics Simulations with Beta-Lactamase Enzymes
Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the antibiotic's β-lactam ring. nih.gov Understanding how inhibitors like this compound interact with these enzymes is crucial for designing more effective drugs.
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a β-lactamase enzyme. whitesscience.com Using the 3D structures of β-lactamases obtained from the Protein Data Bank, docking simulations can place this compound into the enzyme's active site. scielo.br The simulation calculates a docking score, which estimates the binding energy, with lower scores generally indicating a more favorable interaction. najah.edu These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and conserved amino acid residues in the active site (e.g., Ser70, Ser130, Lys235). nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior and stability of the enzyme-inhibitor complex over time. nih.gov A simulation run, often for hundreds of nanoseconds, tracks the movements of all atoms in the system. nih.govnih.gov Analysis of the simulation trajectory can reveal:
Root Mean Square Deviation (RMSD): Indicates the stability of the complex. A stable RMSD suggests that the inhibitor remains securely bound in the active site. nih.gov
Root Mean Square Fluctuation (RMSF): Shows the flexibility of different parts of the protein, highlighting regions that may be important for ligand binding, such as the Ω loop in some β-lactamases. nih.govnih.gov
Hydrogen Bond Analysis: Identifies persistent hydrogen bonds between the inhibitor and the enzyme, which are critical for binding affinity. nih.gov
These simulations provide a detailed view of the molecular interactions that govern the inhibitory potential of compounds like this compound. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties and reactivity of a molecule. academicjournals.org These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure. researchgate.net
For this compound, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide valuable information: nih.govnih.gov
Optimized Geometry: Calculation of the most stable 3D structure of the molecule.
Electronic Properties: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents or biological targets.
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to confirm the structure of the molecule. dntb.gov.ua
Studies on related molecules like 6-aminopenicillanic acid have used semi-empirical quantum chemical methods to evaluate the geometric and electronic parameters of its acylated forms, indicating that such modifications can lead to more stable compounds. researchgate.net These computational approaches can predict the thermodynamic stability and reactivity of new derivatives before they are synthesized. researchgate.net
| Property | Significance | Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | DFT |
| Molecular Electrostatic Potential (MESP) | Identifies sites for electrophilic and nucleophilic attack. | DFT |
| Thermodynamic Stability (Enthalpy of Formation) | Predicts the stability of the molecule and its derivatives. researchgate.net | Semi-empirical (e.g., PM3) or DFT |
Development and Application of Biochemical Assays for Enzyme Kinetics and Inhibition of this compound
The characterization of this compound as a potent β-lactamase inhibitor has been substantiated through the development and application of various biochemical assays designed to elucidate its enzyme kinetics and inhibitory mechanisms. These studies have been crucial in quantifying its efficacy and understanding its mode of action, particularly its potent irreversible inhibition of a wide array of β-lactamases.
Research has demonstrated that this compound is a powerful inhibitor of nearly all chromosomally and R-factor-mediated β-lactamases studied. nih.gov Notably, it achieves this inhibition at significantly lower concentrations than other established inhibitors like clavulanic acid and sulbactam (B1307). nih.gov The inhibitory action of this compound is characterized as irreversible, and the compound itself is stable against hydrolysis by these enzymes. nih.gov
A detailed kinetic investigation of the interaction between this compound and purified TEM-1 β-lactamase from Escherichia coli has provided significant insights into its inhibitory properties. nih.gov The inactivation of TEM-1 β-lactamase by this compound was found to follow a second-order kinetic model, indicating a direct interaction between the inhibitor and the enzyme. nih.gov
The primary biochemical assay employed in these kinetic studies is spectrophotometry. This method is used to continuously monitor the hydrolysis of a β-lactam substrate, such as benzylpenicillin, by the β-lactamase enzyme. The rate of hydrolysis is measured by observing the change in absorbance at a specific wavelength. When an inhibitor like this compound is introduced, the rate of substrate hydrolysis decreases, allowing for the calculation of kinetic parameters.
In the study of TEM-1 β-lactamase, the enzyme was purified to homogeneity. nih.gov The assay mixture typically contained the purified enzyme in a phosphate buffer at a physiological pH. The reaction was initiated by the addition of the substrate, benzylpenicillin, and the rate of its hydrolysis was monitored. To determine the inhibitory activity of this compound, the enzyme was pre-incubated with the inhibitor for a specific period before the addition of the substrate. The remaining enzyme activity was then measured.
The presence of the substrate, benzylpenicillin, was observed to protect the enzyme from inactivation by this compound. nih.gov This finding suggests that this compound is an active-site-directed inhibitor, competing with the substrate for binding to the active site of the enzyme. nih.gov Further analysis of the inactivated TEM-1 β-lactamase revealed that the native enzyme, which has an isoelectric point (pI) of 5.4, was converted into two inactive forms with pI values of 5.25 and 5.15. nih.gov The form with a pI of 5.15 was found to be a transient species that readily converted to the more stable form with a pI of 5.25. nih.gov Even with a 50-fold excess of the inhibitor, no other inactivated forms of the enzyme were detected. nih.gov
The detailed research findings from the kinetic analysis of TEM-1 β-lactamase inhibition by this compound are summarized in the table below.
| Parameter | Value | Enzyme | Assay Condition |
| Inactivation Rate Constant | 0.61 µM⁻¹s⁻¹ | TEM-1 β-lactamase | Second-order kinetics |
| Native Enzyme pI | 5.4 | TEM-1 β-lactamase | Isoelectric focusing |
| Inactive Enzyme pI (Form 1) | 5.25 | TEM-1 β-lactamase | Isoelectric focusing |
| Inactive Enzyme pI (Form 2 - Transient) | 5.15 | TEM-1 β-lactamase | Isoelectric focusing |
Future Research Directions and Translational Perspectives for 6 Acetylmethylenepenicillanic Acid
Exploration of Novel Chemical Space Based on 6-Acetylmethylenepenicillanic Acid Scaffold
The foundational structure of this compound offers a fertile ground for chemical modification to generate novel analogues with improved inhibitory profiles. Future research will likely concentrate on strategic modifications of the penam (B1241934) scaffold to enhance interaction with beta-lactamase enzymes and overcome emerging resistance mechanisms.
One promising avenue is the synthesis of hybrid molecules. This approach involves conjugating the penicillanic acid core with other pharmacologically active moieties to create a single chemical entity with multiple biological targets. mdpi.com For instance, creating conjugates with siderophores—iron-chelating groups—can facilitate active transport of the inhibitor into bacteria, a strategy successfully applied to other penicillin-based sulfones. acs.org Research into modifying the linker connecting the core to the siderophore or replacing the catechol group with other iron chelators has shown potential for improving activity against challenging pathogens. acs.org
Another area of exploration involves modifications at various positions of the penicillanic acid ring. For example, C-2 and C-6 substituted penicillin sulfones have been shown to possess unique reaction chemistries with class D β-lactamases, which are often poorly inhibited by clinically used inhibitors. nih.gov The synthesis of a series of non-classical penicillins by treating the pivaloyloxymethyl ester of this compound with different nucleophiles has been explored, yielding compounds that, while less active against isolated beta-lactamases, showed synergistic effects with ampicillin (B1664943) in whole-cell assays. nih.gov
Table 1: Examples of Chemical Modification Strategies for Penicillanic Acid Scaffolds
| Modification Strategy | Target Rationale | Example Compound Class | Key Findings | Reference |
|---|---|---|---|---|
| Hybridization | Enhance bacterial uptake | Siderophore-penicillin sulfone conjugates | Improved in vitro activity against specific carbapenemase-producing bacteria. | acs.org |
| Substitution | Overcome resistance in specific β-lactamase classes | C-2 and C-3 substituted penicillin sulfones | Unique reaction chemistry and improved inhibition of Class D OXA β-lactamases. | nih.gov |
| Prodrug Formation | Improve synergy and delivery | Pivaloyloxymethyl ester derivatives | Demonstrated synergistic interaction with ampicillin in vivo. | nih.gov |
Strategies for Enhancing Compound Stability and Bioavailability
A critical challenge in drug development is ensuring that a compound reaches its target in sufficient concentrations to be effective. For this compound and its derivatives, enhancing chemical stability and oral bioavailability is a key research objective.
One established method is the creation of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. The synthesis of pivaloyloxymethyl esters of this compound is an example of this approach, designed to improve its pharmacokinetic properties. nih.gov
Formulation strategies also play a crucial role. Techniques such as complexation with cyclodextrins, the use of permeation enhancers, and the development of nanodrug delivery systems can improve the solubility and absorption of poorly bioavailable compounds. mdpi.comnih.gov Self-emulsifying drug delivery systems (SEDDS), for instance, can help keep a hydrophobic drug in a dissolved state as it transits the gastrointestinal tract, thereby enhancing absorption. nih.gov For natural product-derived compounds, lipid-based formulations like microspheres have been shown to improve stability, prolong biological half-life, and increase bioavailability. mdpi.com
Application of Artificial Intelligence and Machine Learning in Beta-Lactamase Inhibitor Design
ML models, such as random forests (RF), support vector machines (SVM), and neural networks, can be trained on large libraries of chemical compounds with known activities to predict the inhibitory potential of new, untested molecules. frontiersin.orgresearchgate.net This allows for high-throughput virtual screening of millions of compounds, drastically narrowing the field for experimental validation. nih.gov For example, one study used ML-based scoring to screen 700,000 compounds, leading to the identification of 74 candidates for experimental testing and the ultimate discovery of several novel inhibitors of the CMY-10 β-lactamase. plos.org
These models have demonstrated high accuracy. In a study to predict non-covalent inhibitors of AmpC β-lactamase, various ML models achieved cross-validation accuracies of 80-82%. researchgate.net Another project aimed at identifying inhibitors of New Delhi metallo-β-lactamase (NDM-1) combined ML with high-throughput screening to create a predictive algorithm, successfully identifying active compounds. nih.gov
AI and ML are not only used for identifying new inhibitors but also for understanding resistance. By analyzing genomic data, these tools can help predict emerging resistance trends and elucidate the mechanisms behind them, which is crucial for designing inhibitors that remain effective over the long term. frontiersin.org
Table 2: Application of AI/ML in Beta-Lactamase Inhibitor Discovery
| AI/ML Application | Technique/Model | Target | Outcome | Reference |
|---|---|---|---|---|
| Virtual Screening | Random Forest (RF) Scoring, SILCS-MC | CMY-10 β-lactamase | Identified 11 enhancer and 7 inhibitor compounds from a 700,000-compound library. | plos.org |
| Inhibitor Identification | Machine Learning Algorithm | New Delhi metallo-β-lactamase (NDM-1) | Developed a predictive tool to identify potential NDM-1 inhibitors from large chemical libraries. | frontiersin.orgnih.gov |
| Inhibitor Prediction | Support Vector Machine (SVM), Random Forest (RF), Neural Networks | AmpC β-lactamase | Created models with 80-82% accuracy for predicting non-covalent inhibitors. | researchgate.net |
Elucidation of Broader Biological Activities and Polypharmacology Beyond Beta-Lactamase Inhibition
While this compound is primarily known as a beta-lactamase inhibitor, future research may uncover a wider range of biological activities. The core chemical structure, a penicillanic acid sulfone, belongs to a class of organosulfur compounds known for diverse therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net Investigating the "polypharmacology" of this scaffold—its ability to interact with multiple biological targets—could open up new therapeutic applications.
The concept of hybrid drug design is central to exploiting polypharmacology. mdpi.com By combining the penam scaffold with other active fragments, it may be possible to create compounds that, for example, not only inhibit beta-lactamases but also disrupt other bacterial survival pathways, such as virulence factor production or biofilm formation. mdpi.comnih.gov Some phytochemicals, for instance, have been shown to damage bacterial cell membranes or inhibit virulence factors, and such properties could potentially be integrated into a hybrid molecule. mdpi.com
Furthermore, some derivatives may possess synergistic effects when combined with other classes of drugs. Triterpenic acids, for example, have shown synergistic activity with antibiotics like ampicillin and tetracycline. nih.gov Exploring similar interactions for derivatives of this compound could lead to new combination therapies that are more effective and less prone to resistance.
Role as a Reference and Starting Point for Next-Generation Antimicrobial Agents
Established compounds like this compound serve as crucial reference points and starting scaffolds for the development of new antimicrobial agents. The extensive knowledge base surrounding its synthesis, mechanism of action, and structure-activity relationships provides a solid foundation for rational drug design.
The strategy of using beta-lactamase inhibitors to protect beta-lactam antibiotics has been highly successful clinically. youtube.com The limitations of early inhibitors, such as clavulanic acid and sulbactam (B1307), against newer and more complex beta-lactamases (like class C and D enzymes) drive the search for new inhibitor scaffolds. nih.govplos.org The penicillanic acid sulfone structure of this compound and its derivatives like tazobactam (B1681243) and enmetazobactam (B1664276) represents a significant evolution. asm.orgnih.gov These compounds, in turn, serve as the starting point for the next generation. For example, the detailed mechanistic understanding of how penicillanic acid sulfones inactivate enzymes—sometimes through complex reactions like forming a cross-link between two amino acid residues in the enzyme's active site—provides invaluable insights for designing even more effective and irreversible inhibitors. asm.org
The development of novel agents often involves incremental but significant improvements on existing scaffolds. By analyzing the successes and failures of compounds like this compound, researchers can design new molecules with a broader spectrum of activity, improved stability, and a higher barrier to resistance, ensuring the continued efficacy of beta-lactam-based therapies. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 6-Acetylmethylenepenicillanic acid in laboratory settings?
- Methodological Answer : Synthesis should follow validated protocols with rigorous documentation of reaction conditions (e.g., temperature, catalysts, solvent systems). For analogs like penem inhibitors, methods often start with precursor compounds such as 6-aminopenicillanic acid, requiring stepwise acetylation and stabilization under inert atmospheres. Ensure reproducibility by including controls for side reactions and verifying purity via HPLC or NMR .
- Key Considerations : Include details on reagent sourcing (e.g., Sigma-Aldrich for specialty chemicals) and validation steps to confirm structural integrity .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 3 months) and monitor degradation products via mass spectrometry. Buffer solutions across a pH range (1–12) can simulate physiological and extreme conditions. Quantify active compound loss using validated UV-Vis or LC-MS methods, ensuring alignment with ICH guidelines for pharmaceutical intermediates .
Q. What in vitro assays are suitable for evaluating the β-lactamase inhibitory activity of this compound?
- Methodological Answer : Use kinetic assays with purified β-lactamase enzymes (e.g., TEM-1 or SHV-1) and nitrocefin as a chromogenic substrate. Measure IC50 values via spectrophotometric detection of substrate hydrolysis inhibition. Include positive controls (e.g., clavulanic acid) and validate results across multiple enzyme batches to account for variability .
Advanced Research Questions
Q. How should researchers address contradictions in reported IC50 values for this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies, such as enzyme source (recombinant vs. native), assay buffer composition, or incubation time. Replicate conflicting studies under standardized conditions and apply statistical tests (e.g., ANOVA) to isolate contributing factors. Transparently report methodological deviations in publications to guide future reproducibility .
Q. What computational strategies can predict the binding affinity of this compound to novel β-lactamase variants?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model interactions with mutant β-lactamase active sites. Validate predictions using site-directed mutagenesis and enzymatic assays. Cross-reference results with structural databases (e.g., PDB) to identify conserved binding motifs .
Q. How can Principal Component Analysis (PCA) optimize bioreactor conditions for enzymatic synthesis of this compound derivatives?
- Methodological Answer : Collect multivariate data (e.g., pH, dissolved oxygen, substrate concentration) during fermentation and apply PCA to identify critical process parameters. Correlate principal components with yield metrics to refine feeding strategies. This approach reduces dimensionality and highlights non-linear relationships in complex biological systems .
Q. What ethical and methodological challenges arise when transitioning from in vitro to in vivo studies of this compound?
- Methodological Answer : Address interspecies variability by piloting pharmacokinetic studies in multiple animal models (e.g., murine vs. primate). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design, ensuring compliance with institutional animal care protocols. Preclinical toxicity screening must include histopathological and hematological endpoints to mitigate risks .
Guidance for Rigorous Research Design
- Frameworks : Apply the PICO (Population, Intervention, Comparison, Outcome) or FINER criteria to refine hypotheses and ensure methodological coherence .
- Data Integrity : Use tools like Google Scholar to trace primary sources and validate findings against high-impact studies . Avoid overreliance on single datasets; triangulate results with complementary techniques (e.g., NMR + X-ray crystallography) .
- Reporting Standards : Follow journal-specific guidelines (e.g., Analytical and Bioanalytical Chemistry) for detailing experimental protocols, statistical analyses, and limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
